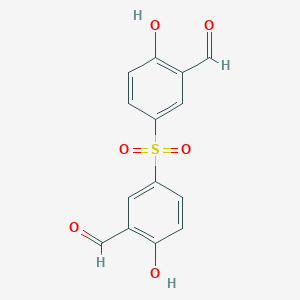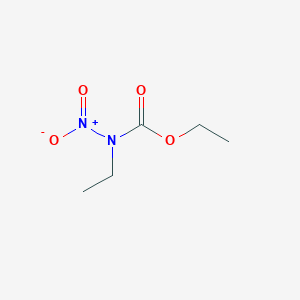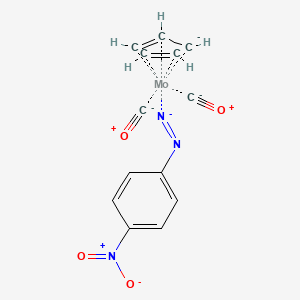![molecular formula C9H6Cl2N2O2S B14731035 [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-29-3](/img/structure/B14731035.png)
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential antimicrobial and antiparasitic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by chlorination and subsequent reaction with chloroacetic acid . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the synthesis of nucleic acids and proteins, thereby disrupting the growth and replication of the microorganisms. The compound may also interfere with the integrity of the microbial cell membrane, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichlorobenzimidazole: Shares the benzimidazole core but lacks the sulfanyl and acetic acid groups.
2-Mercaptobenzimidazole: Contains a thiol group but lacks the dichloro and acetic acid functionalities.
Benzimidazole-2-acetic acid: Similar structure but without the dichloro and sulfanyl groups.
Uniqueness
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is unique due to the presence of both dichloro and sulfanyl groups, which contribute to its enhanced antimicrobial activity and potential for diverse chemical modifications. This combination of functional groups allows for a broader range of biological and chemical applications compared to its analogs .
Propriétés
Numéro CAS |
5450-29-3 |
|---|---|
Formule moléculaire |
C9H6Cl2N2O2S |
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-6-7(2-5(4)11)13-9(12-6)16-3-8(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clé InChI |
MDHUGAQJEKDLAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
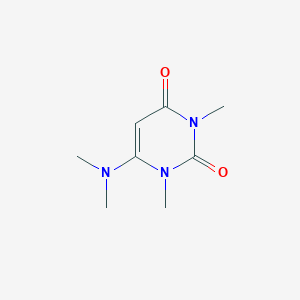
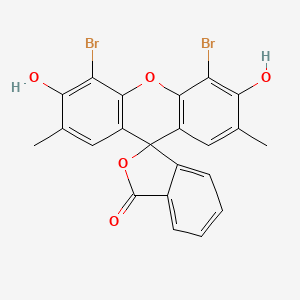

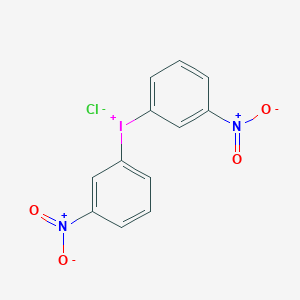

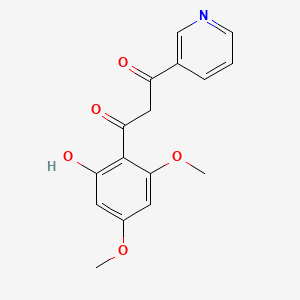
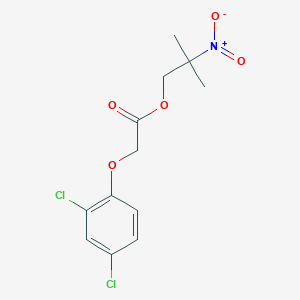

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
